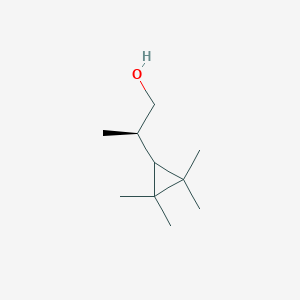
(2R)-2-(2,2,3,3-Tetramethylcyclopropyl)propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-(2,2,3,3-Tetramethylcyclopropyl)propan-1-ol is a chiral alcohol compound characterized by its unique cyclopropyl group with four methyl substituents
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(2,2,3,3-Tetramethylcyclopropyl)propan-1-ol typically involves the cyclopropanation of suitable alkenes followed by reduction processes. One common method includes the use of diazo compounds and transition metal catalysts to form the cyclopropyl ring, followed by reduction of the resulting ketone or aldehyde to the corresponding alcohol.
Industrial Production Methods: Industrial production of this compound may involve optimized catalytic processes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in large-scale production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reagents and conditions used.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).
Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) and NaBH4 (Sodium borohydride) are frequently used.
Substitution: Reagents like SOCl2 (Thionyl chloride) and PBr3 (Phosphorus tribromide) are used for converting the hydroxyl group into halides.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of halides and other substituted compounds.
科学研究应用
(2R)-2-(2,2,3,3-Tetramethylcyclopropyl)propan-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (2R)-2-(2,2,3,3-Tetramethylcyclopropyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group may play a crucial role in binding affinity and specificity, influencing the compound’s biological activity. Detailed studies on its molecular pathways are essential to fully understand its effects.
相似化合物的比较
(2S)-2-(2,2,3,3-Tetramethylcyclopropyl)propan-1-ol: The enantiomer of the compound, differing in its spatial configuration.
Cyclopropylmethanol: A simpler analog with a cyclopropyl group and a hydroxyl group.
2,2,3,3-Tetramethylcyclopropanecarboxylic acid: A related compound with a carboxylic acid functional group instead of an alcohol.
Uniqueness: (2R)-2-(2,2,3,3-Tetramethylcyclopropyl)propan-1-ol is unique due to its specific chiral configuration and the presence of four methyl groups on the cyclopropyl ring, which can significantly influence its chemical reactivity and biological interactions compared to its analogs.
属性
IUPAC Name |
(2R)-2-(2,2,3,3-tetramethylcyclopropyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c1-7(6-11)8-9(2,3)10(8,4)5/h7-8,11H,6H2,1-5H3/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRMFGARTBVAOMP-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1C(C1(C)C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1C(C1(C)C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














